4-(Tert-butyl)cyclohexanone oxime
Overview
Description
4-(Tert-butyl)cyclohexanone oxime is a chemical compound . It is used as a perfuming agent and in cosmetics .
Synthesis Analysis
Cyclohexanone oxime, an important precursor for Nylon-6, is typically synthesized via the nucleophilic addition-elimination of hydroxylamine with cyclohexanone . Current technologies for hydroxylamine production are not environment-friendly due to the requirement of harsh reaction conditions .Molecular Structure Analysis
The molecular formula of 4-(Tert-butyl)cyclohexanone oxime is C10H19NO . The average mass is 169.264 Da and the monoisotopic mass is 169.146667 Da .Chemical Reactions Analysis
The biotransformation of 4-tert-butylcyclohexanone resulted mainly in its transformation to trans-4-alcohol, using Colletotrichum lagenarium, C. atramentarium MAFF 712102, C. fragariae, C. graminicola MAFF 305460, C. lindemuthianum (C-3) and C. lindemuthianum (C-13) .Scientific Research Applications
Structural Analysis in Cyclohexanone Oxime Derivatives
The structural aspects of 4-(tert-butyl)cyclohexanone oxime have been explored in relation to the Beckmann rearrangement. A study by Yeoh et al. (2012) investigated various cyclohexanone oxime derivatives, including 4-(tert-butyl)cyclohexanone oxime. They found significant structural changes in these compounds, which are consistent with the early stages of the Beckmann rearrangement, a chemical reaction important in synthetic organic chemistry (Yeoh, Harris, Simons & White, 2012).
Conformational Studies in Cyclohexanone Oxime
Denmark et al. (1990) conducted research on the conformational behaviors of various cyclohexanone oximes, including the tert-butyl derivative. Their findings indicate that these compounds undergo significant conformational inversions, a phenomenon critical for understanding their chemical behavior and potential applications (Denmark, Dappen, Sear & Jacobs, 1990).
Oximation in Micellar Catalysis
Janakiraman and Sharma (1985) explored the oximation of 4-(tert-butyl)cyclohexanone in micellar catalysis, a process relevant in the chemical industry. Their study highlighted the efficiency of micellar catalysis in enhancing reaction rates, offering insights into more effective industrial processes (Janakiraman & Sharma, 1985).
Solid-Liquid Phase Equilibrium Studies
The study of the solid-liquid equilibrium in systems containing 4-(tert-butyl)cyclohexanone oxime was undertaken by Yao et al. (2016). Their research provides critical data for the purification process of certain chemicals, demonstrating the compound's role in facilitating these processes (Yao, Xia, Li & Shao, 2016).
Reactivity and Bond Analysis
Puchkov et al. (2013) investigated the reactivity of C-H bonds in cyclohexanone and its derivatives, including 1-tert-butylperoxycyclohexanol. Their research contributes to a better understanding of the chemical behavior of these compounds, which is crucial for developing new chemical reactions and products (Puchkov, Nepomnyashchikh, Kozlova & Perkel’, 2013).
Polymer Synthesis
Aly (2012) focused on the synthesis of new conducting polymers and copolymers based on 4-(tert-butyl)cyclohexanone. This research opens up possibilities for using this compound in advanced material science, particularly in the creation of novel polymers with unique properties (Aly, 2012).
Safety And Hazards
properties
IUPAC Name |
N-(4-tert-butylcyclohexylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-10(2,3)8-4-6-9(11-12)7-5-8/h8,12H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOIFAFSEIOPFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(=NO)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279133 | |
Record name | 4-(tert-butyl)cyclohexanone oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00279133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tert-butyl)cyclohexanone oxime | |
CAS RN |
4701-98-8 | |
Record name | 4701-98-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11346 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(tert-butyl)cyclohexanone oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00279133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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